molecular formula C10H13N B1332080 N-Allylbenzylamine CAS No. 4383-22-6

N-Allylbenzylamine

Cat. No. B1332080
CAS RN: 4383-22-6
M. Wt: 147.22 g/mol
InChI Key: RHUCQDQRNUUMKY-UHFFFAOYSA-N
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Description

N-Allylbenzylamine is a compound that is part of a significant class of biologically active nitrogen compounds found in various natural products and drugs with recognized pharmacological properties . It is related to chiral amines such as (S)-N-α-(methylbenzyl)allylamine, which have been studied for their complexation with alkali metals and their potential use in asymmetric syntheses .

Synthesis Analysis

The synthesis of N-Allylbenzylamine and its derivatives can be achieved through various methods. One approach involves the Lewis acid-catalyzed N-allylation of electron-poor N-heterocyclic amides and sulfonamide via an amide-aldehyde-alkene condensation reaction . Another method includes the conversion of 2-benzamido-2-deoxy-D-glucose derivatives into 2-N-allylbenzylamino derivatives, showcasing the versatility of the N-allylbenzylamino group as a protecting group in amino-sugar chemistry .

Molecular Structure Analysis

The molecular structure of N-Allylbenzylamine can be inferred from related compounds, such as N-phenyl-4-nitrobenzylamine, which has been characterized by X-ray diffraction . The crystal and molecular structures of these compounds provide insights into the stereochemistry and intermolecular interactions that may be relevant to N-Allylbenzylamine.

Chemical Reactions Analysis

N-Allylbenzylamine and its derivatives can undergo various chemical reactions, including 1,3-sigmatropic rearrangements . These rearrangements are influenced by the metal involved, the Lewis donor, and the thermal history of the complex. Additionally, N-allyl-N-sulfonyl ynamides, which are related to N-Allylbenzylamine, can undergo a Pd(0)-catalyzed aza-Claisen rearrangement, leading to amidines and vinylogous amidines .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-Allylbenzylamine derivatives can be deduced from their structural characteristics. For instance, the presence of an allyl group and its ability to form complexes with alkali metals suggest that these compounds may have unique reactivity and coordination properties . The solid-state structures of these complexes, as well as their characterization by NMR and elemental analysis, provide further insights into their properties .

Scientific Research Applications

  • Chemical Industry

    • N-Allylbenzylamine is a chemical compound used in the chemical industry . It’s a colorless to light orange to yellow clear liquid .
    • The compound has a molecular formula of C10H13N and a molecular weight of 147.22 . It has a boiling point of 208 °C and a specific gravity of 0.94 .
    • It’s stored under inert gas and is air sensitive . It’s also combustible and causes severe skin burns and eye damage .
  • Quorum Sensing in Bacteria

    • While not specifically about N-Allylbenzylamine, there is research on N-Acyl Homoserine Lactone-Mediated Quorum Sensing in bacteria .
    • Quorum sensing (QS) is a system that bacteria use to regulate cellular interactions via small chemical signaling molecules . Proteobacteria use acyl-homoserine lactone (AHL) molecules as autoinducers to sense population density and modulate gene expression .
    • The LuxI-type enzymes synthesize AHL molecules, while the LuxR-type proteins (AHL transcriptional regulators) bind to AHLs to regulate QS-dependent gene expression .
    • This review comprehensively explains the molecular diversity of AHL signaling components of Pseudomonas aeruginosa, Chromobacterium violaceum, Agrobacterium tumefaciens, and Escherichia coli .

Safety And Hazards

N-Allylbenzylamine is classified as a skin corrosive substance, sub-category 1C . It is also classified as a flammable liquid .

properties

IUPAC Name

N-benzylprop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c1-2-8-11-9-10-6-4-3-5-7-10/h2-7,11H,1,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHUCQDQRNUUMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10334565
Record name N-Allylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Allylbenzylamine

CAS RN

4383-22-6
Record name N-Allylbenzylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10334565
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Allylbenzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of benzylamine (5.7 ml, 52.2 mmol) and sodium iodide (38 mg, 0.25 mmol) in DMSO (30 ml) was added dropwise allyl bromide (2.2 ml, 25.4 mmol) at 0° C. under argon. After stirring for 3 h at room temperature the reaction was complete as shown by TLC (cyclohexanes:ethyl acetate 1:1). Then saturated aqueous sodium bicarbonate solution was added, the product was extracted with diethyl ether (100 ml) and the organic layer was washed with brine. The crude product was purified via flash chromatography to give the title compound (2.1 g, 57%) as a clear oil. 1H NMR (400 MHz, CDCl3) δ (ppm): 7.4-7.2 (m, 5H), 6.0-5.9 (m, 1H), 5.3-5.1 (m, 2H), 3.8 (s, 2H), 3.3 (d, 2H), 1.5 (bs, 1H).
Quantity
5.7 mL
Type
reactant
Reaction Step One
Quantity
2.2 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
38 mg
Type
catalyst
Reaction Step One
[Compound]
Name
cyclohexanes ethyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
57%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
90
Citations
AMR Hall, R Broomfield-Tagg, M Camilleri… - Chemical …, 2018 - pubs.rsc.org
… The Eosin Y mediated photo-oxidation of N-allylbenzylamine is shown to produce imines as primary reaction products from which undesired aldehydes form after longer reaction times. …
Number of citations: 34 pubs.rsc.org
M Manßen, I Töben, C Kahrs, JH Bölte… - …, 2017 - ACS Publications
The N–H and C–H bond activation reactions at ambient conditions of seven different secondary allyl amines (Aa–g) with bis(η 5 :η 1 -pentafulvene)titanium complexes (1) have been …
Number of citations: 20 pubs.acs.org
EM Campi, WR Jackson, QJ McCubbin… - Australian journal of …, 1996 - CSIRO Publishing
Reactions of 2-( allyloxy ) benzylamines with H2/CO in the presence of rhodium catalysts give 1,3-benzoxazines, and 2-(N- allyl-N-benzylamino ) benzylamine gives a quinazoline . …
Number of citations: 36 www.publish.csiro.au
N Guimond, MJ MacDonald, V Lemieux… - Journal of the …, 2012 - ACS Publications
… addition of either N-benzylhydroxylamine or N-allylbenzylamine (Figure 5). The addition of N-… On the other hand, the addition of N-allylbenzylamine leads to the formation of a key mixed …
Number of citations: 77 pubs.acs.org
J González-Sabín, F Morís-Varas, C Peña… - Journal of Molecular …, 2009 - Elsevier
… non-commercially available N-allylbenzylamine proceeded very … just by changing N-allylbenzylamine by diallylamine or … Similarly to the case of the N-allylbenzylamine, the ring …
Number of citations: 7 www.sciencedirect.com
M Aghazadeh, A Afghan… - African Journal of Pure …, 2008 - academicjournals.org
Accepted 23 June, 2008 o-Nitrophenyl chlorothionoformate reacts readily with unhindered tertiary aliphatic amines in only 10 min at room temperature, and gives the dialkylamine salts …
Number of citations: 2 academicjournals.org
RA MITSCH, NH CROMWELL - The Journal of Organic Chemistry, 1960 - ACS Publications
… V-cinnamylbenzylamine hydrochloride was obtained by reacting cinnamyl bromide in ether solution with N-allylbenzylamine formed by the action of allyl bromide with benzylamine at …
Number of citations: 6 pubs.acs.org
JC Anderson, DC Siddons, SC Smith… - Journal of organic …, 1996 - academia.edu
… hexanes, 1.2 equiv) was added slowly to a stirred solution of the N-Boc-N-allylbenzylamine 1 or 9a-c (1 equiv) in Et2O/HMPA (4:1, 5 mL/mmol) at -78 C. After 1 h the reaction mixture …
Number of citations: 39 www.academia.edu
M Martinez-Amezaga, RA Giordano… - Organic & …, 2020 - pubs.rsc.org
… Finally, N-allylbenzylamine and two different alkynes, 1-decyne and 4-ethynylanisole, were tested, giving yields of 16% and 26%, respectively (18c and 18d). From these results, it …
Number of citations: 20 pubs.rsc.org
K Van Holsbeeck, M Elsocht, S Ballet - Organic Letters, 2022 - ACS Publications
Herein, alkylated propargylamines are reported as constrained lysine mimetics and constructed in a single step using a copper(I)-catalyzed A 3 -coupling reaction. Using multiple …
Number of citations: 2 pubs.acs.org

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